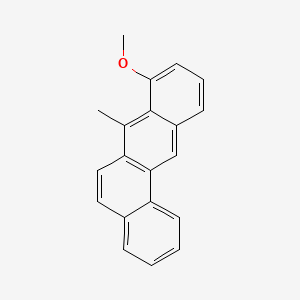

BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL-

Description

Contextualization of Benz[a]anthracene Derivatives as Research Subjects

Benz[a]anthracene and its derivatives are a significant class of compounds within the larger family of polycyclic aromatic hydrocarbons (PAHs). wikipedia.org These compounds consist of four fused benzene (B151609) rings and are formed from the incomplete combustion of organic materials. wikipedia.org As a result, they are widespread environmental contaminants found in coal tar, creosote, asphalt, and the emissions from burning fossil fuels and organic matter. researchgate.netwikipedia.org The interest in benz[a]anthracene derivatives stems primarily from their biological activities, particularly their potential as carcinogens. tandfonline.comtandfonline.com

The parent compound, benz[a]anthracene, is considered a procarcinogen, meaning it can be metabolically activated in the body to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. medicopublication.com The position and nature of substituent groups on the benz[a]anthracene skeleton can significantly influence its carcinogenic potential. tandfonline.comtandfonline.com This structure-activity relationship is a central theme in the study of these derivatives. Researchers investigate how different functional groups, such as methyl and methoxy (B1213986) groups, at various positions on the aromatic rings alter the molecule's electronic properties, metabolic pathways, and ultimately its carcinogenicity. researchgate.netnih.gov

Historical Trajectories in Benz[a]anthracene Derivatives Investigation

The investigation of polycyclic aromatic hydrocarbons has a long history, dating back to the 18th century with the observation of a high incidence of scrotal cancer among chimney sweeps, which was linked to soot exposure. wikipedia.org This marked the beginning of our understanding of occupational cancers and the role of environmental chemicals in disease. wikipedia.org The isolation and identification of specific PAHs from coal tar in the early 20th century, including benz[a]anthracene, paved the way for systematic studies into their carcinogenic properties.

Early research focused on identifying the carcinogenic components of complex mixtures like coal tar and tobacco smoke. wikipedia.org As analytical techniques advanced, researchers were able to synthesize and test a wide array of benz[a]anthracene derivatives to understand how subtle changes in their molecular structure affected their biological activity. tandfonline.comtandfonline.comnih.gov This led to the development of theories of chemical carcinogenesis, such as the "K-region" and "bay-region" theories, which attempt to predict the carcinogenicity of PAHs based on their electronic structure. researchgate.nettandfonline.com The study of benz[a]anthracene and its derivatives has thus been instrumental in shaping our current understanding of how chemical carcinogens initiate cancer at a molecular level.

Significance of Methyl and Methoxy Substituents in Benz[a]anthracene Research

The presence of methyl and methoxy groups as substituents on the benz[a]anthracene ring system is of particular importance in PAH research for several reasons.

Methyl Substituents: Methylation is a common feature of many potent carcinogenic PAHs. For instance, 7,12-dimethylbenz[a]anthracene (B13559) is a well-known and powerful carcinogen used extensively in experimental cancer research. medicopublication.comaacrjournals.org The position of the methyl group can dramatically influence carcinogenic activity. Studies on various monomethyl derivatives of benz[a]anthracene have shown a wide range of potencies, highlighting the importance of the substitution site. tandfonline.comtandfonline.com Methyl groups can affect the electronic properties of the aromatic system, influencing the ease of metabolic activation. nih.gov They can also sterically hinder or promote certain metabolic pathways, directing the metabolism towards the formation of more or less carcinogenic intermediates. nih.gov

The compound Benz[a]anthracene, 8-methoxy-7-methyl- is therefore of theoretical interest as it combines both a methyl and a methoxy group. The interplay between these two substituents at the 7 and 8 positions could lead to unique metabolic activation pathways and biological effects, making it a valuable subject for structure-activity relationship studies in the field of chemical carcinogenesis.

Interactive Data Table: Physicochemical Properties of Benz[a]anthracene and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benz[a]anthracene | C18H12 | 228.29 | 158-160 | 400 |

| 7-Methylbenz[a]anthracene (B135024) | C19H14 | 242.32 | 137-138 | Not Available |

| 7,12-Dimethylbenz[a]anthracene | C20H16 | 256.34 | 122-123 | 225 (at 1 mmHg) |

Note: Data for Benz[a]anthracene, 8-Methoxy-7-Methyl- is not available due to a lack of experimental studies. The data presented is for the parent compound and its methylated derivatives to provide context.

Structure

3D Structure

Properties

CAS No. |

63020-61-1 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

8-methoxy-7-methylbenzo[a]anthracene |

InChI |

InChI=1S/C20H16O/c1-13-16-11-10-14-6-3-4-8-17(14)18(16)12-15-7-5-9-19(21-2)20(13)15/h3-12H,1-2H3 |

InChI Key |

KLTNCIFNUYQMON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2OC |

Origin of Product |

United States |

Synthetic Methodologies for Benz a Anthracene, 8 Methoxy 7 Methyl and Analogues

Classical Approaches for Benz[a]anthracene Core Construction

Traditional methods for assembling the tetracyclic benz[a]anthracene framework have been foundational in the field of organic synthesis. These approaches often involve harsh reaction conditions but are still valuable for their ability to construct the core aromatic system.

Friedel-Crafts Reaction in Polycyclic Aromatic Hydrocarbon Synthesis

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a powerful tool for the construction of the benz[a]anthracene skeleton. wikipedia.org This electrophilic aromatic substitution can be adapted in several ways to forge the necessary carbon-carbon bonds for the fused ring system. One common strategy involves the acylation of a naphthalene (B1677914) derivative with a substituted phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. rsc.orgacs.org The resulting keto-acid can then be subjected to reduction and subsequent intramolecular cyclization to yield the desired tetracyclic framework.

For the synthesis of 8-methoxy-7-methylbenz[a]anthracene, a hypothetical route could involve the Friedel-Crafts acylation of a suitably substituted naphthalene with a phthalic anhydride bearing the precursors to the methoxy (B1213986) and methyl groups. The orientation of the initial acylation is a critical factor influencing the final regiochemistry of the product. researchgate.net

Table 1: Key Features of Friedel-Crafts Synthesis for Benz[a]anthracenes

| Feature | Description |

|---|---|

| Reactants | Aromatic hydrocarbon (e.g., naphthalene derivative) and an acylating agent (e.g., phthalic anhydride). |

| Catalyst | Strong Lewis acid, typically aluminum chloride (AlCl₃). |

| Key Intermediates | Acylium ion, keto-acid. |

| Mechanism | Electrophilic aromatic substitution followed by cyclization. |

| Challenges | Control of regioselectivity, potential for polysubstitution, and harsh reaction conditions. |

Elbs Reaction in the Synthesis of Benz[a]anthracene Analogues

The Elbs reaction is a thermal cyclization and dehydration of an ortho-methyl-substituted diaryl ketone to form a polycyclic aromatic hydrocarbon. wikipedia.orgresearchgate.net This reaction, while historically significant, is often limited by the high temperatures required and the potential for side reactions, which can lead to low yields. wikipedia.org The precursor diaryl ketones are typically synthesized via a Friedel-Crafts acylation. wikipedia.org

In the context of synthesizing substituted benz[a]anthracenes, one could envision a precursor ketone with a methyl group positioned ortho to the carbonyl on one aromatic ring and the desired substituents on the other. Pyrolysis of this ketone would then induce cyclization to form the anthracene (B1667546) core. wordpress.com However, the harsh conditions of the Elbs reaction can sometimes lead to the elimination of substituents, making it less suitable for the synthesis of precisely functionalized molecules like 8-methoxy-7-methylbenz[a]anthracene. wikipedia.org

Aromatic Cyclodehydration Strategies

Aromatic cyclodehydration is a general strategy that encompasses various reactions leading to the formation of fused aromatic rings through the removal of a water molecule. nih.gov These reactions are often acid-catalyzed and involve the intramolecular cyclization of a precursor molecule containing a suitably positioned alcohol or carbonyl group.

One prominent example is the Bradsher reaction, which involves the acid-catalyzed cyclodehydration of a diarylmethane derivative. nih.gov For the synthesis of a benz[a]anthracene, a precursor could be designed where a substituted naphthalene ring is connected to a benzene (B151609) ring via a methylene (B1212753) bridge, with a hydroxyl or carbonyl group positioned to facilitate cyclization onto the naphthalene core. The choice of acid catalyst and reaction conditions is crucial for achieving high yields and avoiding unwanted side reactions.

Modern Catalytic Strategies for Substituted Benz[a]anthracenes

Contemporary synthetic organic chemistry has seen the rise of powerful transition-metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and higher selectivity compared to classical methods. Palladium catalysis, in particular, has revolutionized the synthesis of complex aromatic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com

A convergent synthesis of the benz[a]anthracene skeleton can be designed using a Suzuki-Miyaura coupling strategy. tandfonline.comresearchgate.net For instance, a substituted 2-bromonaphthalene (B93597) derivative could be coupled with a (2-formylphenyl)boronic acid. The resulting biaryl aldehyde can then undergo an intramolecular cyclization to construct the final ring of the benz[a]anthracene system. This approach offers a high degree of flexibility, as the substituents on both coupling partners can be readily varied to produce a wide range of substituted benz[a]anthracene analogues.

Table 2: Overview of a Suzuki-Miyaura Approach to Benz[a]anthracenes

| Step | Description |

|---|---|

| 1. Coupling Partners | A substituted naphthalene halide/triflate and a substituted phenylboronic acid. |

| 2. Catalytic System | A palladium(0) source (e.g., Pd(PPh₃)₄) or a palladium(II) precatalyst with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₃PO₄). |

| 3. Key Reaction | Formation of a biaryl C-C bond. |

| 4. Subsequent Step | Intramolecular cyclization (e.g., acid-catalyzed) of a suitably positioned functional group (e.g., aldehyde) to form the tetracyclic core. |

| Advantages | Mild reaction conditions, high functional group tolerance, and modularity. |

Palladium-Catalyzed C-H Activation and Cyclization Methods

Palladium-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, by directly functionalizing otherwise inert C-H bonds. nih.gov

In a notable example, a highly regioselective synthesis of benz[a]anthracene derivatives was achieved through a palladium-catalyzed tandem C-H activation/biscyclization reaction. acs.orgnih.gov This method involves the reaction of propargylic carbonates with terminal alkynes, where the palladium catalyst orchestrates a cascade of C-H activation and cyclization events to construct the tetracyclic benz[a]anthracene framework in a single step. acs.orgnih.gov This strategy allows for the formation of multiple carbon-carbon bonds with high regioselectivity, providing a powerful and efficient route to complex substituted benz[a]anthracenes. The substituents on the starting materials directly translate to the functionalization pattern of the final product, offering a potential pathway to molecules like 8-methoxy-7-methylbenz[a]anthracene.

Rhodium-Catalyzed Oxidative Coupling and Annulation Reactions

Rhodium-catalyzed reactions have emerged as powerful methods for the synthesis of substituted anthracenes and their benzannulated analogues. dntb.gov.uarsc.org These reactions often proceed via C-H bond activation, allowing for the construction of the polycyclic framework from simpler precursors.

One prominent strategy involves the oxidative annulation of 1-naphthylamine (B1663977) derivatives with internal alkynes. researchgate.net In a typical reaction, a directing group on the nitrogen atom of the naphthylamine facilitates the ortho-C–H activation, followed by coupling with an alkyne. Subsequent cyclization and aromatization yield the benz[a]anthracene core. The regioselectivity of this process is influenced by the substitution patterns of both the naphthylamine and the alkyne. For the synthesis of Benz[a]anthracene, 8-Methoxy-7-Methyl-, a potential route would involve the reaction of a suitably substituted 1-naphthylamine with an alkyne such as 1-methoxy-1-propyne, although specific examples for this exact substitution pattern are not prevalent in the literature.

Another relevant rhodium-catalyzed approach is the oxidative [4+2] annulation of 1-naphthols with internal alkynes. rsc.org This method also proceeds through C-H activation and provides a direct route to the benz[a]anthracene skeleton. The use of an electron-deficient rhodium(III) catalyst has been shown to accelerate these reactions, allowing them to proceed under mild conditions. rsc.org The electronic nature of the substituents on the alkyne can influence the efficiency of the annulation.

| Reactants | Catalyst System | Product | Key Features |

| 1-Adamantoyl-1-naphthylamines and internal alkynes | [Cp*RhCl₂]₂ / Cu(OAc)₂ | Substituted benz[a]anthracenes | Proceeds via dual C-H bond activation; tolerant of various functional groups on the alkyne. |

| 1-Naphthols and internal alkynes | CpERh(III) complex | Substituted benz[a]anthracenes | Accelerated by an electron-deficient rhodium catalyst; occurs under mild conditions. |

Zinc-Catalyzed Synthetic Routes for Anthracene Derivatives

Zinc catalysts offer alternative and often milder conditions for the synthesis of anthracene and its derivatives. beilstein-journals.org These methods include Diels-Alder reactions and reductive cyclizations.

A common approach involves the reduction of anthraquinones, which can be synthesized through various methods, including Friedel-Crafts reactions. The reduction of a 9,10-anthraquinone derivative can be achieved using zinc dust in the presence of a base or in an acidic medium to yield the corresponding anthracene. beilstein-journals.org This method is advantageous as the 9 and 10 positions are protected during the synthesis of the anthraquinone, allowing for substitution on the other rings.

The Diels-Alder reaction is another powerful tool for constructing the anthracene framework. For instance, the reaction of a substituted 1,4-naphthoquinone (B94277) with a functionalized styrene (B11656) derivative can be used to prepare benz[a]anthracene-7,12-diones. These diones can then be reduced to the corresponding benz[a]anthracenes. To synthesize Benz[a]anthracene, 8-Methoxy-7-Methyl- via this route, one would require a styrene precursor with the appropriate methoxy and methyl substituents at the correct positions to ensure the desired regiochemical outcome of the cycloaddition.

| Reaction Type | Precursors | Catalyst/Reagent | Product |

| Reduction | Substituted 9,10-anthraquinones | Zinc dust / NaOH or Pyridine | Substituted anthracenes |

| Diels-Alder Cycloaddition | Substituted 1,4-naphthoquinones and styrenes | Thermal or Lewis acid | Benz[a]anthracene-7,12-diones |

Targeted Regioselective Functionalization

The introduction of substituents at specific positions on the benz[a]anthracene core is crucial for studying structure-activity relationships. This can be achieved either by using pre-functionalized starting materials in the core synthesis or by direct functionalization of the benz[a]anthracene skeleton, although the latter can be challenging due to multiple reactive sites.

The most straightforward approach to obtaining Benz[a]anthracene, 8-Methoxy-7-Methyl- is to incorporate the methoxy and methyl groups into the precursors for the annulation reactions described above. For instance, in a rhodium-catalyzed synthesis, a 1-naphthylamine or 1-naphthol (B170400) derivative with a methoxy group at the appropriate position could be reacted with a methyl-substituted alkyne. Similarly, for a Diels-Alder approach, a styrene derivative bearing both the methoxy and methyl groups would be required.

Direct functionalization of the benz[a]anthracene core is less common for these specific positions due to the challenges in controlling regioselectivity. Electrophilic aromatic substitution reactions on benz[a]anthracene typically occur at the more reactive 7, 12, and 5 positions. Therefore, achieving substitution at the 8-position would likely require a directing group strategy or a multi-step synthesis involving the conversion of a functional group at a more accessible position.

The metabolic activation of many PAHs proceeds through the formation of dihydrodiols and diol epoxides. For 7-methylbenz[a]anthracene (B135024) (7-MBA), a closely related compound, metabolism stereoselectively produces several optically active dihydrodiols, with the trans-5,6- and trans-8,9-dihydrodiols being the most abundant. nih.govnih.gov It is therefore anticipated that Benz[a]anthracene, 8-Methoxy-7-Methyl- would undergo similar metabolic transformations.

The synthesis of these oxygenated metabolites or their precursors is essential for toxicological studies. A reported synthesis of the trans-3,4-dihydrodiol of 7-MBA provides a template for accessing such compounds. datapdf.com This multi-step synthesis starts from a keto acid and involves the construction of the benz[a]anthracene ring system with a methoxy group at the 3-position, which is then demethylated to the phenol (B47542). The phenol is subsequently oxidized to the 3,4-dione, which is then reduced to the desired trans-3,4-dihydrodiol. datapdf.com A similar strategy could potentially be adapted for the synthesis of the 5,6- and 8,9-dihydrodiol precursors of Benz[a]anthracene, 8-Methoxy-7-Methyl-.

The stereoselective epoxidation of these dihydrodiols would then lead to the corresponding diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs.

| Precursor Type | Target Metabolite | Key Synthetic Steps |

| Dihydrodiols | Diol Epoxides | Construction of a functionalized benz[a]anthracene, oxidation to a dione, stereoselective reduction to the dihydrodiol. |

Preparation of Specifically Labeled Benz[a]anthracene, 8-Methoxy-7-Methyl- Derivatives for Mechanistic Studies

Isotopically labeled compounds are invaluable for elucidating metabolic pathways and reaction mechanisms. The synthesis of deuterium- or tritium-labeled Benz[a]anthracene, 8-Methoxy-7-Methyl- can be achieved through several methods.

One common strategy for deuterium (B1214612) labeling involves the lithiation of a bromo-substituted benz[a]anthracene followed by quenching with deuterium oxide (D₂O). This method allows for the specific introduction of a deuterium atom at the position of the bromine substituent. To apply this to the target molecule, a bromo-derivative of Benz[a]anthracene, 8-Methoxy-7-Methyl- would first need to be synthesized.

Another approach is to use deuterated precursors in the synthesis of the benz[a]anthracene core. For example, a deuterated styrene could be used in a Diels-Alder reaction. There are also methods for preparing deuterated anthracene compounds by reacting a halogenated benzene containing deuterium with an enolate. google.com

Furthermore, hydrogen-deuterium exchange reactions catalyzed by transition metals such as palladium can be employed for the deuteration of aromatic compounds. researchgate.net These reactions often use D₂O as the deuterium source and can offer good regioselectivity depending on the substrate and catalyst system. The specific conditions would need to be optimized for Benz[a]anthracene, 8-Methoxy-7-Methyl- to achieve labeling at the desired positions.

Molecular Structure and Conformation in Research

Crystallographic Analysis of Substituted Benz[a]anthracenes (e.g., X-ray Diffraction)

For instance, the crystallographic analysis of 3-methyl-2H-anthra[1,2-b]pyran-2-one, a derivative related to benz[a]anthracene, revealed a nearly flat molecule. nih.gov Such studies on anthracene (B1667546) derivatives often show that the fused aromatic rings form a planar structure. mdpi.com The introduction of substituents can, however, induce slight deviations from planarity. In the case of 8-methoxy-7-methyl-benz(a)anthracene, the methoxy (B1213986) and methyl groups would be expected to influence the crystal packing. The arrangement of molecules in the crystal lattice is governed by intermolecular interactions, such as C-H...O interactions, which can occur with the methoxy group. nih.gov

High-pressure single-crystal X-ray diffraction studies on PAHs like anthracene have shown that pressure can induce structural changes and phase transitions. uni-bayreuth.de These studies provide a deeper understanding of the stability and behavior of the aromatic system under different conditions.

Table 1: Crystallographic Data for an Exemplary Anthracene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0556(3) |

| b (Å) | 4.03270(10) |

| c (Å) | 18.0384(4) |

| β (°) | 90.7920(10) |

Note: Data for an exemplary anthracene analogue, DADB, as specific data for Benz(a)anthracene, 8-methoxy-7-methyl- is not available. mdpi.com

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of newly synthesized or isolated compounds.

¹H NMR spectroscopy is a fundamental tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For Benz(a)anthracene, 8-methoxy-7-methyl-, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benz[a]anthracene core, as well as singlets for the methyl and methoxy protons. The chemical shifts of the aromatic protons are typically in the range of 7.5 to 9.5 ppm. researchgate.net The exact positions of these signals would be influenced by the electronic effects of the methyl and methoxy substituents.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of the parent compound, 7-methylbenz[a]anthracene (B135024), shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov For 8-methoxy-7-methyl-benz(a)anthracene (C₂₀H₁₆O), the high-resolution mass spectrum would be expected to show a molecular ion peak at m/z 272.1201, confirming its elemental composition. epa.gov Fragmentation patterns in the mass spectrum can provide further structural information.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of benz[a]anthracene and its derivatives is characterized by a series of absorption bands in the ultraviolet and visible regions, which arise from π-π* transitions within the aromatic system. The positions and intensities of these bands are sensitive to the extent of conjugation and the presence of substituents. The introduction of a methoxy group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benz[a]anthracene.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While Benz(a)anthracene, 8-methoxy-7-methyl- itself is not chiral, its metabolic products, such as dihydrodiols, can be. CD spectroscopy is instrumental in determining the absolute configuration of these chiral metabolites. nih.gov The CD spectrum of a chiral molecule shows differential absorption of left and right circularly polarized light, resulting in positive or negative Cotton effects. The sign and magnitude of these Cotton effects are related to the stereochemistry of the molecule. nih.gov For example, the absolute configurations of the dihydrodiol metabolites of 7-methylbenz[a]anthracene were determined by comparing their CD spectra with those of benz[a]anthracene dihydrodiols of known stereochemistry. nih.govnih.gov

Conformational Dynamics of Dihydrodiol Enantiomers of Benz[a]anthracene Analogues

The biological activity of PAH metabolites is often dependent on their three-dimensional shape or conformation. The dihydrodiol metabolites of benz[a]anthracene and its analogues can exist in different conformations, which can significantly influence their further metabolic activation to carcinogenic diol epoxides.

Studies on the dihydrodiol metabolites of 7-methylbenz[a]anthracene have shown that the conformation of the hydroxyl groups (quasi-diaxial vs. quasi-diequatorial) has a profound effect on their CD spectra. nih.govcapes.gov.br This highlights the importance of considering conformational dynamics when interpreting spectroscopic data and relating it to biological activity. The major enantiomers of the quasi-diaxial trans-5,6- and trans-8,9-dihydrodiol metabolites of 7-methylbenz[a]anthracene were determined to have R,R absolute stereochemistry using the exciton (B1674681) chirality method. nih.gov This research underscores that changes in the conformation of a dihydrodiol can drastically alter its chiroptical properties. nih.gov

Metabolic Transformations and Bioactivation Pathways of Benz a Anthracene, 8 Methoxy 7 Methyl

Enzymatic Biotransformation Mechanisms in Mammalian Systems

The biotransformation of Benz[a]anthracene, 8-methoxy-7-methyl- is a critical process that determines its biological activity. In mammalian systems, this compound undergoes extensive metabolism primarily mediated by a suite of enzymes designed to increase its water solubility and facilitate its excretion. However, these metabolic processes can also lead to the formation of reactive intermediates.

Cytochrome P450-Mediated Oxidation Pathways

The initial and rate-limiting step in the metabolism of many PAHs, including benz[a]anthracene derivatives, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, CYP1A1 and CYP1B1 are known to play significant roles in the metabolism of these compounds. nih.gov For Benz[a]anthracene, 8-methoxy-7-methyl-, CYP-mediated oxidation can occur at various positions on the aromatic ring system. The primary mechanism involves the formation of arene oxides, which are highly reactive electrophilic intermediates. These can then undergo further enzymatic transformations. The presence of the electron-donating methoxy (B1213986) and methyl groups is expected to influence the regioselectivity of CYP-catalyzed oxidation.

Formation and Stereoselectivity of Dihydrodiol Metabolites (e.g., 8,9-dihydrodiols, 3,4-dihydrodiols)

The arene oxides formed by CYP enzymes are substrates for epoxide hydrolase, which catalyzes their hydration to form trans-dihydrodiols. semanticscholar.org For substituted benz[a]anthracenes, dihydrodiol formation can occur at several positions. For instance, the metabolism of 7-methylbenz[a]anthracene (B135024) is known to produce the 8,9-dihydrodiol and 3,4-dihydrodiol as significant metabolites. nih.gov It is plausible that Benz[a]anthracene, 8-methoxy-7-methyl- would also form dihydrodiols at these positions. The enzymatic formation of an 8,9-diol has been observed for 8-methylbenz[a]anthracene. nih.gov

The stereoselectivity of dihydrodiol formation is a crucial factor in the bioactivation of PAHs. The absolute configuration of the resulting dihydrodiols can significantly impact their subsequent metabolism to carcinogenic diol epoxides. For 7-methylbenz[a]anthracene, the major dihydrodiol enantiomers have been determined to have 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations. nih.gov

Quinone Formation Pathways (e.g., Benz[a]anthracene-7,12-dione)

Role of Methyl and Methoxy Substituents in Metabolic Fate

The presence and position of substituents on the benz[a]anthracene ring profoundly influence its metabolic fate. The 7-methyl group in 7-methylbenz[a]anthracene is known to be a site of metabolic attack, leading to the formation of 7-hydroxymethylbenz[a]anthracene. portlandpress.com This oxidation of the methyl group is a key detoxification pathway.

The 8-methoxy group is also expected to significantly impact metabolism. Methoxy groups on aromatic rings can undergo O-demethylation by CYP enzymes to form phenolic metabolites. researchgate.net This process could potentially lead to the formation of catechols, which can then be oxidized to reactive quinones. nih.gov The electron-donating nature of the methoxy group may also influence the electronic properties of the aromatic system, thereby affecting the sites of CYP-mediated epoxidation on the rings.

Bioalkylation and Biooxidation Processes of Benz[a]anthracene Derivatives

Bioalkylation is a metabolic process where an alkyl group is introduced into a molecule. For benz[a]anthracene, bioalkylation can occur to form methylated derivatives. nih.govnih.gov For instance, benz[a]anthracene can be metabolically converted to 7-methylbenz[a]anthracene and subsequently to 7,12-dimethylbenz[a]anthracene (B13559). tandfonline.com This process is catalyzed by S-adenosyl-L-methionine-dependent methyltransferases. nih.gov

Biooxidation of the methyl groups of methylated benz[a]anthracenes is also a significant metabolic pathway. The methyl groups of 7-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene can be enzymatically hydroxylated to yield the corresponding hydroxymethyl derivatives. nih.govnih.gov This biooxidation is considered a detoxification step.

Comparative Metabolic Profiles of Substituted Benz[a]anthracenes

The metabolic profiles of benz[a]anthracene derivatives vary significantly depending on the nature and position of the substituents. For example, the metabolism of 7-methylbenz[a]anthracene yields the 8,9- and 5,6-dihydrodiols as principal metabolites, whereas for 7-ethylbenz[a]anthracene, the 8,9- and 1,2-diols are predominant. nih.gov

The metabolism of 7,12-dimethylbenz[a]anthracene is more complex, with metabolism occurring at both the methyl groups and the aromatic rings, leading to a variety of hydroxymethyl derivatives and dihydrodiols. aacrjournals.orgnih.gov The presence of a methoxy group, as in 8-methoxy-7-methylbenz[a]anthracene, would be expected to introduce additional metabolic pathways, such as O-demethylation, and alter the regioselectivity of ring oxidation compared to its non-methoxylated counterparts. Methyl substitution has been shown to enhance the activity of benz[a]anthracene derivatives in activating the aryl hydrocarbon receptor (AhR), which regulates the expression of metabolic enzymes like CYP1A1. nih.gov

Molecular Interactions with Biological Macromolecules: Focus on Dna Adducts

Formation of DNA Adducts from Benz[a]anthracene, 8-Methoxy-7-Methyl- Metabolites

Like its parent compound, Benz(a)anthracene, 8-methoxy-7-methyl- is understood to require metabolic activation to exert genotoxic effects. This process, primarily mediated by cytochrome P-450 enzymes and epoxide hydrolase, transforms the chemically inert hydrocarbon into highly reactive intermediates capable of covalently binding to DNA.

The "bay-region" theory is central to understanding the activation of benz[a]anthracene and its derivatives. This theory posits that diol-epoxides formed on a saturated, angular benzo-ring within a "bay" of the hydrocarbon structure are the ultimate carcinogenic metabolites. For benz[a]anthracene derivatives, this corresponds to the 1,2,3,4-ring. The metabolic activation sequence typically involves the formation of a 3,4-dihydrodiol, which is then further oxidized to a 3,4-diol-1,2-epoxide. nih.govnih.gov

These diol-epoxides can exist as two primary diastereomers:

anti-diol-epoxide : The epoxide oxygen is on the opposite side (trans) of the ring relative to the benzylic hydroxyl group.

syn-diol-epoxide : The epoxide oxygen is on the same side (cis) of the ring relative to the benzylic hydroxyl group.

Studies on the analogue 7-MBA have shown that both anti- and syn-bay-region diol-epoxides (7-MBADEs) are formed and react with DNA. nih.gov The anti-conformer is often found to be the major adduct-forming species. nih.gov The high reactivity of these bay-region diol-epoxides stems from the electronic properties of the molecule, which facilitate the opening of the epoxide ring and the formation of a stable benzylic carbocation that readily attacks nucleophilic sites on DNA bases.

Once formed, the reactive diol-epoxides of benz[a]anthracene metabolites attack the exocyclic amino groups of purine (B94841) bases in DNA. Research on 7-MBA and other benz[a]anthracenes has identified adducts with both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.govnih.gov

Deoxyguanosine (dGuo) Adducts : The primary site of covalent linkage is the N² position of guanine (B1146940). nih.gov For 7-MBA, the major adduct identified in mouse epidermis is (+)-anti-7-MBADE-trans-N²-dGuo. nih.gov Minor adducts derived from the syn-diol-epoxide binding to dGuo are also detected. nih.gov

Deoxyadenosine (dAdo) Adducts : The N⁶ position of adenine (B156593) is the main target for adduction. Both anti- and syn-diol-epoxides of 7-MBA have been shown to form adducts with dAdo. nih.gov

The resulting adducts cause a significant distortion of the DNA double helix, which can interfere with critical cellular processes like DNA replication and transcription, potentially leading to mutations if not properly repaired. researchgate.net

The extent of covalent binding to DNA is a key metric for assessing the genotoxic potential of a compound. In studies using SENCAR mouse epidermis, a model system for skin carcinogenesis, topical application of 7-MBA resulted in measurable levels of DNA adducts. Twenty-four hours after application, the total covalent binding of 7-MBA was determined to be approximately 0.37 pmol per mg of DNA. nih.gov This level of binding correlates with the compound's tumor-initiating activity. nih.gov It is anticipated that Benz(a)anthracene, 8-methoxy-7-methyl- would also exhibit covalent binding to DNA following metabolic activation, with the specific level depending on the influence of the 8-methoxy substituent on its metabolic pathways.

| Metabolite | Nucleoside Target | Adduct Structure | Relative Abundance |

|---|---|---|---|

| (+)-anti-7-MBADE | Deoxyguanosine (dGuo) | (+)-anti-7-MBADE-trans-N²-dGuo | Major |

| syn-7-MBADE | Deoxyguanosine (dGuo) | syn-7-MBADE-N²-dGuo | Minor |

| syn-7-MBADE | Deoxyadenosine (dAdo) | syn-7-MBADE-N⁶-dAdo | Minor |

| anti- or syn-7-MBADE | Deoxyadenosine (dAdo) | anti-/syn-7-MBADE-N⁶-dAdo | Minor |

Mechanistic Investigations of Adduct Formation and DNA Modification

The mechanism of DNA adduct formation by benz[a]anthracene derivatives is a multi-step process.

Metabolic Activation : The parent compound is first oxidized by cytochrome P450 enzymes (e.g., CYP1A1) to form an epoxide, typically at the 3,4-position. wikipedia.org

Hydration : The enzyme epoxide hydrolase converts the initial epoxide into a trans-dihydrodiol. wikipedia.org

Second Epoxidation : The same P450 enzymes, or related isoforms, oxidize the dihydrodiol to form the ultimate reactive species: the bay-region diol-epoxide. wikipedia.org

Nucleophilic Attack : The highly electrophilic diol-epoxide undergoes nucleophilic attack by the exocyclic amino groups of DNA purine bases (N² of guanine and N⁶ of adenine), resulting in a stable covalent bond. researchgate.net This reaction opens the epoxide ring and permanently attaches the hydrocarbon metabolite to the DNA.

This sequence of events leads to the formation of bulky lesions that distort the DNA helix. If these adducts are not removed by cellular repair mechanisms, such as nucleotide excision repair, they can lead to mispairing during DNA replication, causing permanent mutations (e.g., G→T transversions) that can activate proto-oncogenes or inactivate tumor suppressor genes.

Influence of Substituents on DNA Adduct Profiles and Reactivity

The position and chemical nature of substituents on the benz[a]anthracene ring system can profoundly influence metabolic activation, DNA reactivity, and biological activity. nih.gov Methyl groups, for instance, are known to significantly enhance the carcinogenic activity of PAHs. nih.govnih.gov The presence of a methyl group at the 7-position in 7-MBA, for example, results in higher levels of DNA binding compared to the unsubstituted benz[a]anthracene. nih.gov

For Benz(a)anthracene, 8-methoxy-7-methyl-, two substituents must be considered: the 7-methyl group and the 8-methoxy group.

7-Methyl Group : As established from studies of 7-MBA and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a methyl group adjacent to the bay region can enhance the formation of the ultimate carcinogenic diol-epoxide. nih.gov

8-Methoxy Group : A methoxy (B1213986) (-OCH₃) group is strongly electron-donating. Its presence on the aromatic ring system would be expected to influence the electronic properties of the molecule. This could potentially affect the rate and regioselectivity of metabolic enzymes, possibly altering the profile of metabolites and the subsequent DNA adducts formed. The electron-donating nature of the methoxy group could modulate the stability of the carbocation intermediate, thereby influencing the reactivity of the diol-epoxide with DNA. However, specific experimental data on the DNA adduct profile of the 8-methoxy-7-methyl- derivative are not readily available in the current literature.

Studies on other substituted PAHs, such as fluoro-derivatives, have shown that substituents can either increase or decrease carcinogenic activity and DNA binding, depending on their location and electronic effects. nih.gov

Advanced Analytical Methods for DNA Adduct Detection and Characterization

Detecting and quantifying the extremely low levels of DNA adducts formed in vivo requires highly sensitive analytical techniques. Several advanced methods are employed for the characterization of PAH-DNA adducts. berkeley.eduspringernature.com

³²P-Postlabeling Assay : This is a highly sensitive method for detecting aromatic DNA adducts. nih.gov DNA is enzymatically digested to deoxynucleoside 3'-monophosphates, and the adducted nucleotides are then radiolabeled with ³²P from [γ-³²P]ATP. The resulting ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allowing for detection limits of one adduct per 10⁹ to 10¹⁰ normal nucleotides. berkeley.edu

High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with fluorescence or ultraviolet (UV) detectors, is used to separate and quantify PAH-DNA adducts from digested DNA samples. nih.gov Fluorescence detection is particularly useful for PAHs due to their native fluorescence. nih.gov

Mass Spectrometry (MS) : Techniques like liquid chromatography-mass spectrometry (LC-MS), particularly tandem MS (MS/MS), provide high specificity and structural information about the adducts. berkeley.edu MS can confirm the molecular weight of the adduct and provide fragmentation patterns that help elucidate its precise structure. researchgate.net

Immunoassays : Methods like Enzyme-Linked Immunosorbent Assay (ELISA) use antibodies that specifically recognize certain types of DNA adducts (e.g., BPDE-DNA adducts). nih.gov These assays can be highly sensitive and are useful for screening large numbers of samples, though they may lack the structural specificity of MS-based methods. nih.govcdc.gov

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| ³²P-Postlabeling | Enzymatic transfer of ³²P to adducted nucleotides | Extremely high sensitivity; does not require prior knowledge of adduct structure | Use of radioactivity; potential for incomplete labeling of some adducts |

| HPLC-Fluorescence | Separation by chromatography, detection of fluorescent compounds | Good quantitation; non-radioactive | Requires adduct to be fluorescent; less sensitive than ³²P-postlabeling |

| Mass Spectrometry (LC-MS/MS) | Separation by LC, detection based on mass-to-charge ratio | High specificity; provides structural information; excellent for identification | Requires sophisticated instrumentation; sensitivity can vary |

| Immunoassays (ELISA) | Antibody-based detection of specific adduct structures | High throughput; high sensitivity; cost-effective for screening | Requires specific antibodies; potential for cross-reactivity |

³²P-Postlabeling Assay Coupled with Chromatography (e.g., HPLC, TLC)

There is no available information in the scientific literature regarding the use of ³²P-postlabeling assays to detect or quantify DNA adducts formed by BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL-.

Other Spectroscopic and Chromatographic Techniques for Adduct Analysis

No studies have been published that employ other spectroscopic or chromatographic techniques to analyze DNA adducts originating from BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL-.

Theoretical and Computational Chemistry Studies of Benz a Anthracene, 8 Methoxy 7 Methyl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic properties and reactivity of molecules like substituted benz[a]anthracenes. These studies often employ methodologies such as Density Functional Theory (DFT) to calculate the electronic structure and predict reactivity. researchgate.netderpharmachemica.com For instance, a study on various substituted benz[a]anthracene derivatives utilized DFT at the mPW1PW91/LanL2DZ level with full geometry optimization to correlate electronic structure with carcinogenic potency. researchgate.netderpharmachemica.com

Key findings from such investigations reveal that the electronic properties of the molecule are highly sensitive to the nature and position of substituents. For an 8-methoxy-7-methyl-substituted benz[a]anthracene, the electron-donating nature of the methoxy (B1213986) and methyl groups would be expected to significantly influence the electron density distribution across the aromatic system. This, in turn, would affect the molecule's reactivity towards electrophilic and nucleophilic attack. Quantum chemical calculations can precisely map these changes in electron density, identify the most reactive sites, and calculate molecular properties that are predictive of the compound's behavior in chemical reactions. nih.gov

Table 1: Representative Quantum Chemical Methods and Their Applications

| Computational Method | Application in Benz[a]anthracene Studies | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reactivity indices. | researchgate.netderpharmachemica.com |

| Ab initio methods (e.g., MP2) | High-accuracy calculations of molecular properties and reaction energetics. | nih.govacs.org |

Structure-Reactivity Relationships and Molecular Orbital Theory for Substituted Benz[a]anthracenes

Molecular Orbital Theory (MOT) provides a powerful lens through which to understand the structure-reactivity relationships in substituted benz[a]anthracenes. The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For substituted benz[a]anthracenes, the introduction of substituents like methoxy and methyl groups would be expected to raise the HOMO energy, making the molecule more susceptible to oxidation. libretexts.org Conversely, the effect on the LUMO energy would determine its reactivity as an electrophile. Studies on other substituted aromatic compounds have shown that electron-donating groups generally increase the energy of the HOMO and have a smaller effect on the LUMO. libretexts.org

The "bay-region" and "K-region" theories of polycyclic aromatic hydrocarbon carcinogenicity are classic examples of structure-reactivity relationships that can be rationalized using MOT. derpharmachemica.comnih.gov Computational studies have shown positive correlations between carcinogenic potencies and the stabilities of diol epoxide carbocations, which are key metabolites in the activation of these compounds. nih.gov

Computational Modeling of Oxidized Metabolite Carbocations and DNA Adducts

A crucial aspect of the biological activity of benz[a]anthracene derivatives is their metabolic activation to reactive intermediates that can form covalent adducts with DNA. nih.gov Computational modeling plays a vital role in understanding the formation and stability of these intermediates, particularly carbocations derived from oxidized metabolites. nih.govacs.org

Studies have computationally investigated the stability of carbocations formed from benzo[a]anthracene derivatives at the B3LYP/6-31G* and MP2/6-31G** levels of theory. nih.govacs.org These studies have examined how substituents influence carbocation stability. For example, a methyl group in the bay region can cause structural distortion, destabilizing the precursor epoxide and favoring the ring-opening process that leads to a reactive carbocation. nih.govacs.orgresearchgate.net The methoxy and methyl groups in Benz[a]anthracene, 8-Methoxy-7-Methyl- would likely influence the stability of any formed carbocations, thereby affecting the potential for DNA adduct formation.

Computational models are also used to study the structure of the resulting DNA adducts. By modeling the interaction between the carbocation and a DNA base, such as guanine (B1146940), researchers can predict the preferred sites of adduction and the geometry of the final product. nih.govacs.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Benz[a]anthracene Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For benz[a]anthracene derivatives, QSAR models have been developed to predict properties such as carcinogenic potency. researchgate.netderpharmachemica.com These models use descriptors derived from the molecular structure, which can be calculated using computational chemistry methods.

Descriptors used in QSAR models for benz[a]anthracenes can include:

Electronic descriptors: Such as local atomic reactivity indices (e.g., hardness of a carbon atom). researchgate.netderpharmachemica.com

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Geometrical descriptors: Related to the three-dimensional shape of the molecule.

A quantum chemical study successfully established statistically significant relationships between the carcinogenic potency of a group of substituted benz[a]anthracene derivatives and their electronic structure. researchgate.netderpharmachemica.com The development of such models is crucial for screening new or untested compounds, like Benz[a]anthracene, 8-Methoxy-7-Methyl-, for potential biological activity without the need for extensive experimental testing.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Benz[a]anthracene, 8-Methoxy-7-Methyl- |

| Benz[a]anthracene |

| Dibenz[a,h]anthracene (B1670416) |

Environmental Dynamics and Biodegradation Research on Benz a Anthracene, 8 Methoxy 7 Methyl Analogues

Photodegradation Mechanisms and Kinetic Studies of Benz[a]anthracene Derivatives

The direct photodegradation of PAHs is a significant abiotic transformation process in aquatic environments and on surfaces exposed to sunlight. acs.org The mechanisms of direct photodegradation are complex and heavily influenced by the surrounding medium and the presence of oxygen. acs.orgnih.gov

For benz[a]anthracene and its derivatives, photodegradation proceeds through the absorption of light, which elevates the molecule to an excited singlet state. From this state, it can react with molecular oxygen (O2) via electron transfer, a primary degradation pathway. acs.orgnih.gov Alternatively, the molecule can transition to an excited triplet state, which then reacts directly with O2 within a collision complex. acs.orgnih.gov Photoionization, another potential pathway, is generally considered unimportant for PAHs at typical solar wavelengths. acs.org The quantum yields of photodegradation for PAHs, which measure the efficiency of the photochemical process, typically range from 10⁻⁵ to 10⁻², increasing with higher oxygen concentrations. acs.org

Kinetic studies show that the rate of photodegradation is faster in polar media (like water/acetonitrile mixtures) compared to apolar media (like cyclohexane). unict.it The primary reactive sites on the benz[a]anthracene molecule are positions 7 and 12. unict.it Irradiation in aqueous solutions leads to the formation of oxygenated photoproducts, with 7,12-benz[a]anthraquinone being the most abundant. unict.it Other identified products include 7,12-dihydroxybenz[a]anthracene and its tautomer, benz[a]oxanthrone. unict.it

Table 1: Photodegradation Characteristics of Benz[a]anthracene

| Parameter | Finding | Source |

|---|---|---|

| Primary Mechanism | Reaction with molecular oxygen (O₂) from both excited singlet and triplet states. acs.orgnih.gov | acs.org, nih.gov |

| Key Reactive Sites | Positions C7 and C12. unict.it | unict.it |

| Major Photoproduct | 7,12-Benz[a]anthraquinone. unict.it | unict.it |

| Environmental Factors | Photodegradation rates increase with oxygen concentration and medium polarity. acs.orgunict.it | acs.org, unict.it |

| Quantum Yield Range | 10⁻⁵ to 10⁻². acs.org | acs.org |

Microbial Degradation Pathways of Polycyclic Aromatic Hydrocarbons

The biodegradation of PAHs by microorganisms is a key process for their removal from the environment. Both fungi and bacteria have developed enzymatic systems capable of transforming these complex molecules.

Fungi, particularly white-rot fungi, are highly effective in degrading PAHs due to their non-specific extracellular ligninolytic enzymes. However, non-ligninolytic fungi like Cunninghamella elegans also play a significant role through intracellular cytochrome P450 monooxygenase systems. nih.govnih.govwikipedia.org

The ligninolytic fungus Irpex lacteus can degrade over 70% of applied benz[a]anthracene within 14 days. nih.gov The initial step involves the transformation of benz[a]anthracene to benz[a]anthracene-7,12-dione. nih.gov This intermediate is then further degraded through at least two pathways, yielding ring-cleavage products such as 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov

The non-ligninolytic fungus Cunninghamella elegans metabolizes benz[a]anthracene to several trans-dihydrodiols. nih.govasm.org The major metabolites are BA trans-8,9-dihydrodiol (90%) and BA trans-10,11-dihydrodiol (6%). nih.gov This fungus also metabolizes substituted analogues like 7-methylbenz[a]anthracene (B135024) (7-MBA), initially hydroxylating the methyl group to form 7-hydroxymethylbenz[a]anthracene (7-OHMBA), which is then converted to dihydrodiols. asm.org This demonstrates the capability of fungi to attack both the aromatic ring and its substituents.

Bacteria initiate PAH degradation under aerobic conditions using multicomponent enzyme systems called dioxygenases. nih.govunesp.br These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, forming unstable cyclic peroxides that are subsequently converted to stable cis-dihydrodiols. unesp.br This initial step is a key difference from fungal metabolism, which typically produces trans-dihydrodiols.

Bacterial strains from genera such as Mycobacterium and Sphingobium have been shown to degrade benz[a]anthracene. pjoes.comresearchgate.net A Mycobacterium sp. (strain RJGII-135) isolated from a contaminated site degrades benz[a]anthracene to produce at least two dihydrodiols: 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. nih.govasm.org Similarly, Sphingobium sp. (strain KK22) biotransforms benz[a]anthracene through initial oxidation at the 1,2-, 3,4-, 8,9-, or 10,11-positions. nih.gov This initial dioxygenase attack is followed by dehydrogenation to form dihydroxylated intermediates, which then undergo ring cleavage. nih.gov

The identification of metabolites is crucial for elucidating biodegradation pathways and confirming the breakdown of parent compounds. A variety of analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are used to identify these products.

For fungal degradation, the primary initial products are typically dihydrodiols and quinones. Cunninghamella elegans produces BA trans-8,9-dihydrodiol, BA trans-10,11-dihydrodiol, and BA trans-3,4-dihydrodiol from benz[a]anthracene. nih.gov Irpex lacteus initially forms benz[a]anthracene-7,12-dione, which is further metabolized to ring-fission products like 1,2-naphthalenedicarboxylic acid, phthalic acid, and 1-tetralone. nih.gov

Bacterial degradation yields a different initial profile. Mycobacterium sp. produces 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. nih.govasm.org Sphingobium sp. strain KK22 has been shown to produce a wider array of ring-fission products, including 1-hydroxy-2-naphthoic acid, 2-hydroxy-3-naphthoic acid, and 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, indicating that ring cleavage occurs at both the linear and angular ends of the molecule. researchgate.netnih.gov

Table 2: Identified Microbial Metabolites from Benz[a]anthracene Degradation

| Metabolite | Producing Organism(s) | Pathway | Source |

|---|---|---|---|

| trans-8,9-dihydrodiol | Cunninghamella elegans | Fungal (Monooxygenase) | nih.gov |

| trans-10,11-dihydrodiol | Cunninghamella elegans | Fungal (Monooxygenase) | nih.gov |

| trans-3,4-dihydrodiol | Cunninghamella elegans | Fungal (Monooxygenase) | nih.gov |

| Benz[a]anthracene-7,12-dione | Irpex lacteus | Fungal (Ligninolytic) | nih.gov |

| 1,2-Naphthalenedicarboxylic acid | Irpex lacteus | Fungal (Ring Fission) | nih.gov |

| Phthalic acid | Irpex lacteus | Fungal (Ring Fission) | nih.gov |

| 5,6-dihydrodiol | Mycobacterium sp. | Bacterial (Dioxygenase) | nih.gov, asm.org |

| 10,11-dihydrodiol | Mycobacterium sp. | Bacterial (Dioxygenase) | nih.gov, asm.org |

| 1-Hydroxy-2-naphthoic acid | Sphingobium sp. | Bacterial (Ring Fission) | researchgate.net, nih.gov |

| 2-Hydroxy-3-naphthoic acid | Sphingobium sp. | Bacterial (Ring Fission) | researchgate.net, nih.gov |

| Salicylic acid | Sphingobium sp. | Bacterial (Ring Fission) | researchgate.net |

Biotransformation in Specific Environmental Matrices (e.g., aquatic, soil)

The biotransformation of benz[a]anthracene and its analogues is highly dependent on the environmental matrix. Factors such as bioavailability, microbial community composition, and the presence of other organic matter significantly influence degradation rates.

In aquatic environments, PAHs tend to adsorb to suspended particles and sediments, which can limit their bioavailability to microorganisms. niof-eg.com Photodegradation can be a dominant removal process in the upper water column where sunlight penetrates. acs.org

In soil, PAHs are strongly sorbed to organic matter, which reduces their availability for microbial uptake and degradation. mdpi.com However, soil is a rich reservoir of diverse microorganisms capable of PAH transformation. mdpi.com Studies using stable isotope-assisted metabolomics in contaminated soil have identified sulfate (B86663) conjugates of dihydroxy-benz[a]anthracene as major metabolites. nih.govacs.org The formation of these conjugates suggests a significant role for fungi in the biotransformation of benz[a]anthracene in soil environments. nih.govacs.org Furthermore, the addition of amendments like compost can enhance the degradation of PAHs in soil by stimulating microbial activity and potentially increasing bioavailability. bohrium.com

Q & A

Q. How should researchers mitigate risks when working with nanomolar concentrations of this compound?

- Adhere to ALARA (As Low As Reasonably Achievable) principles. Use double-gloving (nitrile over latex) and positive-pressure respirators with organic vapor cartridges during prolonged manipulations .

- Decontaminate work surfaces with 10% sodium hypochlorite followed by 70% ethanol to degrade residual compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.